molecular formula C13H13FN2O4S B12808624 5-Fluoro-1-(2-hydroxyethoxy)methyl)-6-(phenylthio)uracil CAS No. 123027-53-2

5-Fluoro-1-(2-hydroxyethoxy)methyl)-6-(phenylthio)uracil

Cat. No.: B12808624
CAS No.: 123027-53-2
M. Wt: 312.32 g/mol
InChI Key: IXNRQBMIKWCSLN-UHFFFAOYSA-N
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Description

5-Fluoro-1-(2-hydroxyethoxy)methyl)-6-(phenylthio)uracil is a synthetic compound belonging to the class of uracil derivatives It is structurally characterized by the presence of a fluorine atom at the 5th position, a hydroxyethoxy group at the 1st position, and a phenylthio group at the 6th position of the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-(2-hydroxyethoxy)methyl)-6-(phenylthio)uracil typically involves multiple steps:

    Introduction of the Hydroxyethoxy Group: The starting material, uracil, is reacted with ethylene oxide in the presence of a base to introduce the hydroxyethoxy group at the 1st position.

    Fluorination: The 5th position of the uracil ring is fluorinated using a fluorinating agent such as Selectfluor.

    Phenylthio Substitution: The 6th position is substituted with a phenylthio group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with thiophenol in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(2-hydroxyethoxy)methyl)-6-(phenylthio)uracil undergoes several types of chemical reactions:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the fluorine or phenylthio positions using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-fluorinated or de-phenylthiolated products.

    Substitution: Nucleophile-substituted derivatives.

Scientific Research Applications

5-Fluoro-1-(2-hydroxyethoxy)methyl)-6-(phenylthio)uracil has several scientific research applications:

    Medicinal Chemistry: It is studied for its antiviral properties, particularly against HIV. The compound acts as a non-nucleoside reverse transcriptase inhibitor.

    Biological Research: Used as a tool compound to study the mechanisms of viral replication and inhibition.

    Chemical Biology: Employed in the design and synthesis of novel uracil derivatives with potential therapeutic applications.

    Industrial Applications: Utilized in the synthesis of other complex molecules and as a precursor in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(2-hydroxyethoxy)methyl)-6-(phenylthio)uracil involves inhibition of the reverse transcriptase enzyme in viruses. The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA, thereby inhibiting viral replication. This action is particularly effective against HIV-1.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT): A closely related compound with similar antiviral properties.

    5-Ethyl-6-phenylthiouracil: Another uracil derivative with potent anti-HIV activity.

    5-Fluorouracil: A well-known anticancer agent with a fluorine atom at the 5th position but lacking the hydroxyethoxy and phenylthio groups.

Uniqueness

5-Fluoro-1-(2-hydroxyethoxy)methyl)-6-(phenylthio)uracil is unique due to its specific combination of substituents, which confer distinct antiviral properties. The presence of the hydroxyethoxy group enhances its solubility, while the phenylthio group contributes to its binding affinity to the reverse transcriptase enzyme.

Properties

CAS No.

123027-53-2

Molecular Formula

C13H13FN2O4S

Molecular Weight

312.32 g/mol

IUPAC Name

5-fluoro-1-(2-hydroxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C13H13FN2O4S/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19)

InChI Key

IXNRQBMIKWCSLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C(=O)NC(=O)N2COCCO)F

Origin of Product

United States

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